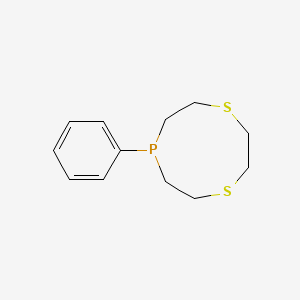
7-Phenyl-1,4,7-dithiaphosphonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,4,7-dithiaphosphonane is a chemical compound with the molecular formula C_8H_9PS_2 It is a member of the dithiaphosphonane family, characterized by the presence of sulfur and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4,7-dithiaphosphonane typically involves the reaction of phenylphosphonous dichloride with a dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C. The reaction can be represented as follows:
PhPCl2+RSH→PhP(SR)2+2HCl
where Ph represents the phenyl group and RSH is the dithiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1,4,7-dithiaphosphonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and oxygen (O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Scientific Research Applications
7-Phenyl-1,4,7-dithiaphosphonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-1,4,7-dithiaphosphonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The sulfur and phosphorus atoms in its structure play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: Similar in structure but lacks the sulfur atoms.
Dithiophosphoric acid: Contains sulfur and phosphorus but has a different arrangement of atoms.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Uniqueness
7-Phenyl-1,4,7-dithiaphosphonane is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
146719-81-5 |
|---|---|
Molecular Formula |
C12H17PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
7-phenyl-1,4,7-dithiaphosphonane |
InChI |
InChI=1S/C12H17PS2/c1-2-4-12(5-3-1)13-6-8-14-10-11-15-9-7-13/h1-5H,6-11H2 |
InChI Key |
IJZYUAWFEAILKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCP1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
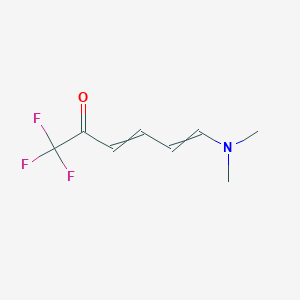
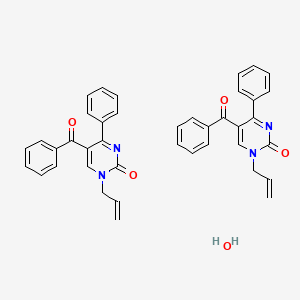
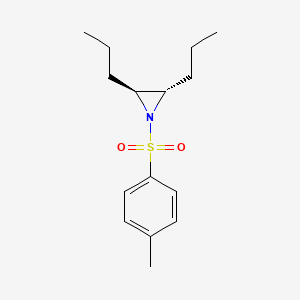
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
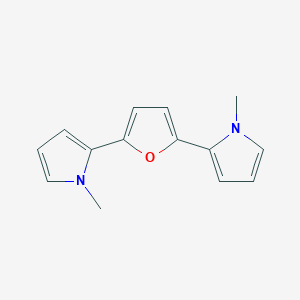
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
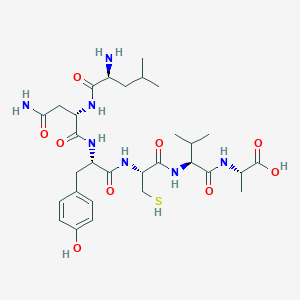
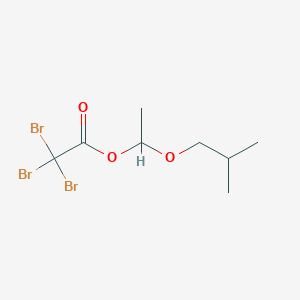
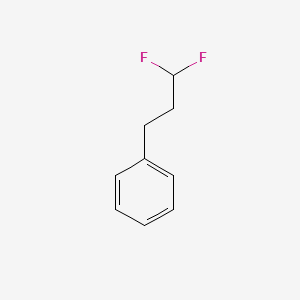
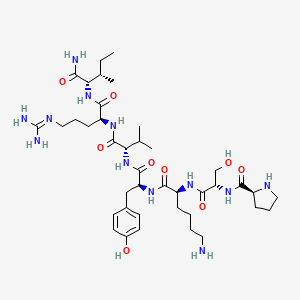
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
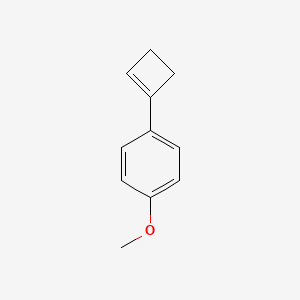
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
